3-(2,4,5-Trichlorophenoxy)propanoic acid

Description

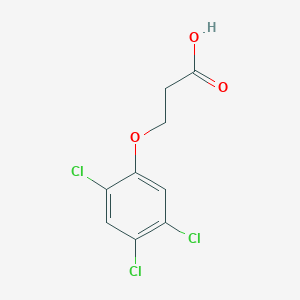

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4,5-trichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14/h3-4H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMWJEKNHBCUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952404 | |

| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-53-6, 29990-39-4 | |

| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(2,4,5-trichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, (2,4,5-trichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029990394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical and physical properties of 3-(2,4,5-Trichlorophenoxy)propanoic acid?

[1]

Physiochemical Characterization

Unlike its branched isomer Silvex, the 3-isomer possesses an achiral, linear propanoic acid side chain.[1] This structural difference fundamentally alters its metabolic fate in biological systems.[1]

Chemical Identity

| Property | Specification |

| Systematic Name | 3-(2,4,5-Trichlorophenoxy)propanoic acid |

| CAS Registry Number | 29990-39-4 |

| Molecular Formula | |

| Molecular Weight | 269.51 g/mol |

| SMILES | OC(=O)CCOc1cc(Cl)c(Cl)cc1Cl |

| Isomeric Class | Beta-substituted phenoxy acid (Linear) |

Physical Properties (Experimental & Predicted)

Note: As a research standard rather than a bulk commodity, specific physical constants are often derived from structural homologs (2,4,5-T and Silvex).[1]

| Parameter | Value / Range | Context |

| Physical State | Crystalline Solid | Typically white to off-white powder.[1] |

| Melting Point | 145–155 °C (Est.)[1] | Generally lower than Silvex (179–181 °C) due to less efficient crystal packing of the flexible linear chain.[1] |

| pKa (Acid) | ~4.0 | Typical for phenoxy-substituted aliphatic acids; slightly weaker acid than Silvex (pKa 2.[1]84) due to distance of the electron-withdrawing phenoxy group from the carboxylate.[1] |

| LogP (Octanol/Water) | 3.4–3.6 (Pred.) | Highly lipophilic, facilitating membrane permeability.[1] |

| Solubility | Low in water (<100 mg/L) | Soluble in acetone, methanol, and diethyl ether.[1] Forms water-soluble salts with alkali metals and amines.[1] |

Synthetic Methodology

The synthesis of the 3-isomer requires specific regiochemical control to ensure the linear attachment of the propanoic chain.[1] The preferred route utilizes a Williamson ether synthesis adapted for beta-halo acids.[1]

Protocol: Condensation of 2,4,5-Trichlorophenol

Reaction Type: Nucleophilic Substitution (

-

Reagents:

-

Substrate: 2,4,5-Trichlorophenol (1.0 eq)[1]

-

Alkylating Agent: 3-Chloropropanoic acid (1.1 eq) or

-Propiolactone (Alternative route)ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Base: Sodium Hydroxide (NaOH, 2.2 eq)[1]

-

Solvent: Water/Ethanol azeotrope or DMF for higher yield.[1]

-

-

Procedure:

-

Step A (Deprotonation): Dissolve 2,4,5-trichlorophenol in aqueous NaOH to generate the sodium phenoxide nucleophile.[1] The solution should be heated to 80°C until clear.

-

Step B (Alkylation): Slowly add 3-chloropropanoic acid (neutralized to sodium 3-chloropropanoate) dropwise. Maintain pH > 10 to prevent protonation of the phenoxide.[1]

-

Step C (Reflux): Reflux the mixture for 4–6 hours. Monitor consumption of phenol via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]

-

Step D (Isolation): Cool to room temperature.[1] Acidify with HCl to pH 1. The product will precipitate.[1] Recrystallize from benzene or aqueous ethanol.[1]

-

Synthetic Pathway Diagram

Figure 1: Synthetic route via Williamson ether synthesis. The reaction relies on the nucleophilicity of the phenoxide ion attacking the beta-carbon of the propanoate.

Biological Mechanism: The Beta-Oxidation Probe

The primary scientific utility of 3-(2,4,5-trichlorophenoxy)propanoic acid lies in its behavior as a "pro-auxin."[1]

The Synerholm & Zimmerman Rule (1947):

Phenoxy acids with an even number of carbons in the side chain (e.g., acetic, butyric) are active auxins.[1] Those with an odd number (e.g., propionic, valeric) are generally inactive unless the plant can degrade the side chain via

-

Mechanism: In susceptible plants, the 3-carbon chain is shortened by 2 carbons via

-oxidation, converting the inactive 3-propanoic acid into the highly active 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) .ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Selectivity: This isomer allows researchers to differentiate between plants that possess specific

-oxidation enzymes (which will be killed by the conversion to 2,4,5-T) and those that do not (which remain unharmed).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Contrast with Silvex: Silvex has a methyl group at the alpha-position (

). This branching sterically hinders the acyl-CoA dehydrogenase enzyme, blockingngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -oxidation. Thus, Silvex acts directly as an auxin, while the 3-isomer acts only after metabolic conversion.[1]

Beta-Oxidation Activation Pathway

Figure 2: Metabolic activation pathway.[1] The 3-isomer is degraded in vivo to release the active herbicide 2,4,5-T. Plants lacking this enzymatic pathway are resistant.[1]

Analytical Methodologies

For detection and quantification in biological matrices or soil samples, the following protocols ensure separation from the 2,4,5-T metabolite and the Silvex isomer.

HPLC-UV/Vis Protocol[1]

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).[1]

-

Mobile Phase:

-

Detection: 280 nm (Characteristic absorption of the trichlorophenoxy ring).[1]

-

Retention Time Logic:

Mass Spectrometry (GC-MS)

Derivatization (methylation or silylation) is required prior to GC analysis due to the carboxylic acid group.[1]

-

Derivatization: Treat sample with TMS-diazomethane or BSTFA.[1]

-

Fragmentation Pattern (EI, 70eV):

-

m/z 196/198/200: Trichlorophenol cation (Characteristic cluster).[1]

-

Molecular Ion (

): Weak or absent.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Loss of Side Chain: Cleavage at the ether oxygen is the primary fragmentation pathway.[1]

-

Differentiation: The 3-isomer yields a specific fragment corresponding to the loss of

(M-59), whereas Silvex yields fragments related to the loss ofngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-

References

-

Synerholm, M. E., & Zimmerman, P. W. (1947).[1] Preparation of a Series of Omega-(2,4-dichlorophenoxy)aliphatic Acids and Some Related Compounds with a Consideration of Their Biochemical Role as Plant-Growth Regulators. Contributions from Boyce Thompson Institute, 14, 369-382.[1]

-

Wain, R. L. (1955).[1] A New Approach to Selective Weed Control. Annals of Applied Biology, 42(1), 151-157.[1] (Foundational work on beta-oxidation of phenoxy propionates). [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 93-72-1 (Silvex - for comparative properties). [1]

-

Smolecule. Compound Entry: 3-(2,4,5-Trichlorophenoxy)propanoic acid (CAS 29990-39-4).[1] [1]

An In-depth Technical Guide on the Toxicological Profile and Health Effects of 3-(2,4,5-Trichlorophenoxy)propanoic acid (Silvex)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive toxicological profile of 3-(2,4,5-Trichlorophenoxy)propanoic acid, commonly known as Silvex or Fenoprop. Silvex is a phenoxy herbicide, the use of which was discontinued in the United States in 1985 due to health and environmental concerns.[1][2] This guide synthesizes available data on its chemical properties, toxicokinetics, mechanisms of toxicity, and adverse health effects observed in humans and animal models. Key areas of focus include its potential for organ damage, particularly to the liver and kidneys, and its classification regarding carcinogenicity.[2][3] The historical context of its use and the significant issue of contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during its manufacturing are also discussed.[4]

Introduction and Chemical Identity

3-(2,4,5-Trichlorophenoxy)propanoic acid is a synthetic auxin herbicide belonging to the chlorophenoxy family of chemicals.[5] It was primarily used for the post-emergence control of woody plants and broadleaf weeds in various agricultural and aquatic settings.[6]

1.1 Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(2,4,5-Trichlorophenoxy)propanoic acid | [5] |

| Common Names | Silvex, Fenoprop, 2,4,5-TP | [5][7] |

| CAS Number | 93-72-1 | [5] |

| Chemical Formula | C₉H₇Cl₃O₃ | [5] |

| Molar Mass | 269.51 g/mol | [5] |

| Appearance | White organic powder with a low odor | [1][5] |

| Mechanism of Action | Mimics the plant growth hormone indoleacetic acid (IAA), leading to uncontrolled growth and death in susceptible plants. | [5] |

1.2 Historical Use and Regulatory Status

Prior to its ban, Silvex was widely applied to crops such as rice and sugarcane, as well as on lawns and rangelands.[2] Its aquatic uses included weed control in ditches, riverbanks, and canals.[6] In 1985, the U.S. Environmental Protection Agency (EPA) banned the use of Silvex due to health concerns.[1][8] The major source of Silvex in drinking water today is as a residue from its past use.[6] The EPA has set a Maximum Contaminant Level Goal (MCLG) and a Maximum Contaminant Level (MCL) for Silvex in drinking water at 0.05 parts per million (ppm).[2][3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a xenobiotic is fundamental to assessing its toxicological risk.

2.1 Absorption and Distribution In an oral study with rats, Silvex was found to be extensively, if not completely, absorbed.[9] Following absorption, it is distributed to various tissues. Studies in rats have shown that concentrations of Silvex are higher in the liver and kidneys compared to fat, brain, and muscle.[9]

2.2 Metabolism and Excretion The metabolism of Silvex has not been fully elucidated in the available literature. However, studies on the related compound 2,4,5-T suggest that it is largely eliminated from the body unchanged in the urine.[10] Rat studies on Silvex indicate that a significant amount is excreted in the bile and undergoes enterohepatic circulation.[9] Urinary excretion of Silvex has been shown to be a saturable process at high doses, meaning that at high exposure levels, the body's ability to eliminate the compound via urine is overwhelmed.[9]

Molecular Mechanisms of Toxicity

The precise molecular mechanisms underlying Silvex toxicity are not fully understood. However, its effects are likely related to its chemical structure and its ability to interfere with cellular processes. The toxicological properties of Silvex have not been fully investigated.[11]

Causality in Experimental Design: Mechanistic studies often employ a tiered approach. Initial in vitro assays using cell cultures can identify potential pathways of toxicity, such as oxidative stress or receptor binding. Subsequent in vivo animal studies are then designed to confirm these findings and to understand how these molecular events translate to organ-level toxicity under physiological conditions. The choice of animal model (e.g., rat, mouse) is critical and is often based on similarities in metabolic pathways to humans.

Health Effects

Exposure to Silvex has been associated with a range of adverse health effects, from acute irritation to chronic organ damage.

4.1 Acute and Short-Term Effects Short-term exposure to Silvex at levels above the MCL can potentially lead to depression and other nervous system effects, weakness, stomach irritation, and minor damage to the liver and kidneys.[2] Direct contact can cause irritation to the skin, eyes, nose, and mouth.[1][4] Ingestion of large amounts may result in respiratory issues such as bradypnea (abnormally slow breathing) and pulmonary edema.[4]

4.2 Chronic and Long-Term Effects Long-term exposure to Silvex at levels exceeding the MCL has the potential to cause minor liver and kidney damage.[2] Continuous exposure through contaminated drinking water may also harm the gastrointestinal tract.[1]

4.3 Carcinogenicity A significant concern with historical Silvex formulations was the contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a known carcinogen, which is formed as a byproduct during the manufacturing of 2,4,5-trichlorophenol, a precursor to Silvex.[4][12] However, based on available data for Silvex itself, the U.S. EPA has classified it as a Group D carcinogen, meaning it is not classifiable as to its human carcinogenicity due to a lack of human data and inadequate animal testing.[4] Some sources state there are no reports associating cancer with exposure to 2,4,5-TP.[1]

4.4 Genotoxicity Genotoxicity studies on Fenoprop (Silvex) have yielded negative results.[4] It was found to be non-mutagenic in the Ames test, both with and without metabolic activation.[4]

4.5 Reproductive and Developmental Toxicity Pregnant women and infants are advised to avoid water contaminated with Silvex due to potential health effects.[1] However, specific details on its reproductive and developmental toxicity are not well-documented in the provided search results. For context, reproductive toxicants can impair fertility, while developmental toxicants interfere with the growth of a fetus or child.[13]

4.6 Neurological and Other Systemic Effects Individuals exposed to Silvex are prone to nervous system issues.[1] Low-dose exposures may cause vertigo, headache, and malaise, while high-dose exposures can lead to more severe effects like muscle spasms and profound weakness.[4] Overdoses have been associated with cardiovascular effects, including tachycardia, bradycardia, and other dysrhythmias.[4]

Methodologies for Toxicological Assessment

A variety of analytical and toxicological methods are employed to detect Silvex and assess its potential for harm.

5.1 Analytical Methods for Detection Several well-established analytical methods are available for detecting and quantifying Silvex in environmental and biological samples. These methods are often approved by regulatory agencies like the EPA. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the analysis of herbicides like Silvex.

5.2 In Vitro and In Vivo Toxicological Assays Standardized toxicological assays are crucial for determining the hazard profile of a chemical.

Protocol: Ames Test for Mutagenicity (A Self-Validating System)

-

Principle: This assay uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. These bacteria cannot grow on a histidine-free medium. The test assesses the ability of a chemical to cause mutations that revert the bacteria to a state where they can synthesize histidine and thus grow on the medium.

-

Methodology:

-

Prepare different concentrations of Silvex.

-

In separate test tubes, combine a Salmonella tester strain, the Silvex solution, and a liver extract (S9 fraction) for metabolic activation. A control group without Silvex is also prepared.

-

Pour the mixture onto a minimal glucose agar plate (histidine-deficient).

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic. The inclusion of both positive and negative controls validates the experimental run.

Workflow for Toxicological Assessment

Below is a generalized workflow for assessing the toxicity of a compound like Silvex.

Caption: A generalized workflow for the toxicological assessment of a chemical compound.

Conclusion

3-(2,4,5-Trichlorophenoxy)propanoic acid (Silvex) is a legacy herbicide with a notable toxicological profile. While its use has been discontinued for decades, its persistence in the environment warrants continued understanding of its health effects. The primary concerns from long-term exposure are damage to the liver and kidneys.[2][3] Although classified as "not classifiable as to human carcinogenicity" by the EPA, the historical contamination of Silvex with TCDD remains a significant aspect of its toxicological history.[4] Future research could focus on elucidating the specific molecular mechanisms of Silvex-induced organ toxicity and further investigating its potential for endocrine disruption.

References

-

AquaOx Water Filters. (n.d.). Silvex 2,4,5-TP. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Consumer Factsheet on 2,4,5-TP (Silvex). Retrieved from [Link]

-

Wikipedia. (n.d.). Fenoprop. Retrieved from [Link]

-

Campaign for Safe Cosmetics. (n.d.). Developmental & Reproductive Toxicity Archives. Retrieved from [Link]

-

LARQ. (n.d.). 2,4,5-TP (Silvex) in Water Quality Report. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). National Primary Drinking Water Regulations. Retrieved from [Link]

-

Prevent Cancer Now. (2007). FENOPROP. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2,4,5-Trichlorophenol. Retrieved from [Link]

-

Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]

-

Ohio Watershed Network. (n.d.). 2,4,5-TP (Silvex). Retrieved from [Link]

-

EWG Tap Water Database. (n.d.). 2,4,5-TP (Silvex). Retrieved from [Link]

-

PubChem. (n.d.). Fenoprop. Retrieved from [Link]

-

Sauerhoff, M. W., Braun, W. H., & LeBeau, J. E. (n.d.). Dose-dependent pharmacokinetic profile of silvex following intravenous administration in rats. Retrieved from [Link]

Sources

- 1. aquaoxwaterfilters.com [aquaoxwaterfilters.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. epa.gov [epa.gov]

- 4. preventcancernow.ca [preventcancernow.ca]

- 5. Fenoprop - Wikipedia [en.wikipedia.org]

- 6. 2,4,5-TP (Silvex) | Ohio Watershed Network [ohiowatersheds.osu.edu]

- 7. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. LARQ | Self-cleaning Water Bottle | As Seen on Shark Tank [livelarq.com]

- 9. tandfonline.com [tandfonline.com]

- 10. healthandenvironment.org [healthandenvironment.org]

- 11. fishersci.com [fishersci.com]

- 12. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 13. safecosmetics.org [safecosmetics.org]

Unraveling the Microbial Degradation of 3-(2,4,5-Trichlorophenoxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,4,5-Trichlorophenoxy)propanoic acid, also known as Fenoprop or Silvex, is a synthetic auxin herbicide notable for its environmental persistence.[1] This technical guide provides a comprehensive overview of the proposed biodegradation pathways of this compound. While a complete, experimentally verified pathway for Fenoprop is not yet fully elucidated in scientific literature, this document synthesizes current knowledge on the degradation of analogous chlorophenoxy herbicides and the primary metabolites to construct a scientifically robust proposed pathway. This guide details the initial cleavage of the ether linkage, the subsequent degradation of the resulting 2,4,5-trichlorophenol aromatic ring, and the metabolism of the propanoic acid side chain. We present key microbial players, enzymatic activities, and detailed experimental protocols for the isolation of degrading microorganisms and the analysis of Fenoprop and its metabolites, offering a valuable resource for researchers in environmental science and bioremediation.

Introduction: The Environmental Persistence of Fenoprop

Fenoprop is a chlorophenoxyacetic acid herbicide, analogous to the more extensively studied 2,4,5-T, but with a propionate sidechain instead of an acetate group.[1] This structural difference introduces a chiral center, with the (2R)-isomer possessing the majority of the herbicidal activity.[1] Despite its efficacy in controlling broadleaf weeds, Fenoprop's use has been restricted due to its persistence in the environment and potential toxicity.[2][3] Understanding the microbial mechanisms that can lead to its degradation is crucial for developing effective bioremediation strategies for contaminated sites. Studies have shown that the biodegradation of Fenoprop is generally a slow process. For instance, in one study involving aerobic incubation with activated sludge, the (S)-enantiomer of Fenoprop remained largely undegraded after 47 days, while the (R)-enantiomer only saw a 40% reduction.[4] This highlights the recalcitrant nature of the compound and the need for a deeper understanding of its microbial fate.

Proposed Biodegradation Pathway of Fenoprop

Based on the degradation of structurally similar compounds and known metabolic pathways, a multi-step biodegradation pathway for Fenoprop is proposed. This pathway can be conceptually divided into three main stages: cleavage of the ether linkage, degradation of the aromatic ring, and metabolism of the propanoic acid side chain.

Stage 1: Ether Linkage Cleavage

The initial and critical step in the detoxification of Fenoprop is the cleavage of the ether bond that links the 2,4,5-trichlorophenoxy group to the propanoic acid side chain. This reaction is hypothesized to be catalyzed by an etherase or a dioxygenase enzyme. The products of this cleavage are 2,4,5-trichlorophenol and propionic acid. The formation of 2,4,5-trichlorophenol as a metabolite of Fenoprop has been reported in soil biodegradation studies.[5]

Caption: Proposed initial ether cleavage of Fenoprop.

Stage 2: Degradation of the Aromatic Ring (2,4,5-Trichlorophenol)

Once formed, 2,4,5-trichlorophenol (2,4,5-TCP) is a toxic and recalcitrant molecule that undergoes further microbial degradation. Several bacterial and fungal pathways for the degradation of 2,4,5-TCP have been characterized. A common aerobic pathway involves a series of hydroxylation and dechlorination steps, often initiated by monooxygenase or dioxygenase enzymes.

One well-documented pathway in bacteria such as Burkholderia phenoliruptrix AC1100 involves the initial conversion of 2,4,5-TCP to 2,5-dichloro-p-benzoquinone by a FADH2-dependent-2,4,5-TCP-4-monooxygenase.[6] This is followed by reduction to 2,5-dichloro-p-hydroquinone. Subsequent enzymatic steps lead to further dechlorination and eventual ring cleavage, funneling the intermediates into central metabolic pathways.[6]

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, utilize extracellular ligninolytic enzymes, such as lignin peroxidase (LiP) and manganese peroxidase (MnP), to degrade 2,4,5-TCP.[7][8] The pathway involves a series of oxidative dechlorination and quinone reduction reactions, leading to the formation of 1,2,4,5-tetrahydroxybenzene, which is then susceptible to ring cleavage.[7]

Caption: Proposed degradation pathways of 2,4,5-trichlorophenol.

Stage 3: Metabolism of the Propanoic Acid Side Chain

The propionic acid released from the initial ether cleavage is a readily metabolizable short-chain fatty acid for many microorganisms. It is typically first activated to its coenzyme A thioester, propionyl-CoA.[9] From there, several metabolic routes are possible, with the methylcitrate cycle being a common pathway in bacteria for the complete oxidation of propionyl-CoA.[10] This cycle converts propionyl-CoA and oxaloacetate to pyruvate and succinate, which are intermediates of the central citric acid cycle.[10] Alternatively, propionyl-CoA can be carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, another citric acid cycle intermediate.[9]

Caption: Proposed metabolic pathways for propionic acid.

Key Microbial Players and Enzymes

A variety of microorganisms have been implicated in the degradation of chlorophenoxy herbicides and related compounds. These organisms often possess specialized enzymatic machinery to carry out the necessary reactions.

Table 1: Potential Fenoprop-Degrading Microorganisms and Key Enzymes

| Microbial Group | Genera | Key Enzyme Classes |

| Bacteria | Pseudomonas, Burkholderia, Alcaligenes, Cupriavidus, Sphingomonas | Dioxygenases, Monooxygenases, Dehalogenases, Reductases, Hydrolases |

| Fungi | Phanerochaete, Aspergillus, Fusarium, Verticillium | Lignin Peroxidases (LiP), Manganese Peroxidases (MnP), Laccases, Cytochrome P450 Monooxygenases |

Experimental Methodologies

To further investigate the biodegradation of Fenoprop, the following experimental protocols can be employed. These protocols provide a framework for the isolation of degrading microorganisms, the analysis of the parent compound and its metabolites, and the assessment of biodegradation in a soil matrix.

Protocol 1: Enrichment and Isolation of Fenoprop-Degrading Microorganisms

This protocol describes the enrichment and isolation of microorganisms from contaminated soil capable of utilizing Fenoprop as a carbon and energy source.

Workflow Diagram:

Caption: Workflow for isolating Fenoprop-degrading microbes.

Step-by-Step Protocol:

-

Soil Sample Collection: Collect soil samples from a site with a history of Fenoprop or other chlorophenoxy herbicide contamination.

-

Enrichment Culture:

-

Prepare a mineral salts medium (MSM) containing essential nutrients but lacking a carbon source.

-

Add 10 g of the soil sample to 100 mL of MSM in a 250 mL Erlenmeyer flask.

-

Add Fenoprop as the sole carbon source to a final concentration of 50-100 mg/L.

-

Incubate the flask on a rotary shaker at 28-30°C for 2-4 weeks.

-

-

Serial Subculturing:

-

After the initial enrichment, transfer 10 mL of the culture to 90 mL of fresh MSM containing Fenoprop.

-

Repeat this subculturing step at least three times to enrich for a microbial community adapted to Fenoprop degradation.

-

-

Isolation of Pure Cultures:

-

Prepare solid MSM plates containing 1.5% agar and Fenoprop as the sole carbon source.

-

Spread serial dilutions of the final enrichment culture onto the plates.

-

Incubate the plates at 28-30°C until distinct colonies appear.

-

-

Isolate Purification and Characterization:

-

Pick individual colonies and streak them onto fresh MSM-Fenoprop plates to obtain pure cultures.

-

Characterize the isolates based on colony morphology and Gram staining.

-

-

Molecular Identification:

-

Extract genomic DNA from the pure isolates.

-

Amplify the 16S rRNA gene using universal bacterial primers.

-

Sequence the PCR products and compare the sequences with a public database (e.g., NCBI BLAST) for identification.

-

-

Degradation Assay:

-

Inoculate the pure isolates into liquid MSM containing a known concentration of Fenoprop.

-

Monitor the degradation of Fenoprop over time using HPLC or LC-MS/MS analysis of the culture supernatant.

-

Protocol 2: Analysis of Fenoprop and its Metabolites by HPLC-MS/MS

This protocol provides a method for the sensitive and selective quantification of Fenoprop and its potential metabolites, such as 2,4,5-trichlorophenol, in environmental samples.

Workflow Diagram:

Caption: Workflow for Fenoprop and metabolite analysis.

Step-by-Step Protocol:

-

Sample Preparation (Aqueous Sample):

-

Acidify the water sample (e.g., culture supernatant) to pH 2-3 with a suitable acid (e.g., HCl).

-

Perform liquid-liquid extraction with an organic solvent like dichloromethane or ethyl acetate.

-

Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for sample cleanup and concentration.

-

-

Sample Preparation (Soil Sample):

-

Extract the soil sample with an appropriate solvent mixture (e.g., acetone/water).

-

Centrifuge and collect the supernatant.

-

Proceed with liquid-liquid extraction or SPE as described for aqueous samples.

-

-

Concentration and Reconstitution:

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of mobile phase.

-

-

Filtration:

-

Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Select specific precursor-to-product ion transitions for Fenoprop and its expected metabolites.

-

-

-

Data Analysis:

-

Quantify the analytes using a calibration curve prepared with analytical standards.

-

Confirm the identity of metabolites by comparing their retention times and mass spectra with those of authentic standards, if available.

-

Concluding Remarks and Future Directions

The biodegradation of 3-(2,4,5-Trichlorophenoxy)propanoic acid is a complex process that is not yet fully understood. This technical guide provides a robust framework based on current scientific knowledge to guide future research in this area. The proposed pathways for the degradation of the aromatic ring and the propanoic acid side chain offer a solid foundation for hypothesis-driven research. The detailed experimental protocols provide practical guidance for isolating and characterizing Fenoprop-degrading microorganisms and for accurately quantifying the compound and its metabolites in environmental matrices.

Future research should focus on the experimental validation of the proposed biodegradation pathway for Fenoprop. This includes the identification and characterization of the specific enzymes responsible for the initial ether cleavage and the subsequent degradation steps. Metagenomic and metatranscriptomic approaches could be powerful tools to identify the key genes and transcripts involved in Fenoprop degradation within complex microbial communities. A deeper understanding of these processes will be instrumental in developing effective and sustainable bioremediation technologies for sites contaminated with this persistent herbicide.

References

-

Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

- Zipper, C., et al. (1998). Aerobic biodegradation of chiral phenoxyalkanoic acid derivatives during incubations with activated sludge. FEMS Microbiology Ecology, 25(4), 367-376.

- Horswill, A. R., & Escalante-Semerena, J. C. (2004). The methylcitric acid cycle of Salmonella enterica. Microbiology, 150(Pt 3), 629–637.

-

Fenoprop. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

-

Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition - Frontiers. (n.d.). Retrieved January 28, 2026, from [Link]

- Valli, K., & Gold, M. H. (1991). Degradation of 2,4,5-trichlorophenol by the lignin-degrading basidiomycete Phanerochaete chrysosporium. Journal of bacteriology, 173(1), 345–352.

- Valli, K., Wariishi, H., & Gold, M. H. (1992). Degradation of 2,4-Dichlorophenol by the Lignin-Degrading Fungus Phanerochaete chrysosporium. Journal of Bacteriology, 174(8), 2131-2137.

- Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13, 97.

- Kilbane, J. J., Chatterjee, D. K., Karns, J. S., Kellogg, S. T., & Chakrabarty, A. M. (1982). Biodegradation of 2,4,5-trichlorophenoxyacetic acid by a pure culture of Pseudomonas cepacia. Applied and environmental microbiology, 44(1), 72–78.

-

Accumulation of 2-methylcitrate induces metabolic imbalance in Bacillus thuringiensis, revealing a detoxification strategy mediated by an internal promoter - Frontiers. (n.d.). Retrieved January 28, 2026, from [Link]

-

2,4,5-TP (Silvex). (n.d.). Mount Laurel MUA. Retrieved January 28, 2026, from [Link]

-

2,4,5-TP (Silvex). (n.d.). Ohio Watershed Network. Retrieved January 28, 2026, from [Link]

-

ISOLATION AND IDENTIFICATION OF PESTICIDE DEGRADING BACTERIA - World Journal of Pharmaceutical and Life Sciences. (n.d.). Retrieved January 28, 2026, from [Link]

- González, M., & Reina, R. (2016). Microbial Propionic Acid Production.

- Ando, T., et al. (1980). 3-Hydroxypropionate: Significance of β-Oxidation of Propionate in Patients with Propionic Acidemia and Methylmalonic Acidemia. PNAS, 77(10), 6171-6175.

-

B7-1.0 FENOPROP B7-1.1 Background Information IUPAC: (RS)-2-(2,4,5-trichlorophenoxy)propionic acid CAS - Prevent Cancer Now. (n.d.). Retrieved January 28, 2026, from [Link]

-

Propionic acid – metabolite – biocrates life sciences gmbh. (n.d.). Retrieved January 28, 2026, from [Link]

-

Isolation of Pesticide Degrading Microorganisms from soil - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-

Determination of Herbicide Degradates in Drinking Water on the Agilent 500 Ion Trap LC/MS (EPA 535). (n.d.). Agilent. Retrieved January 28, 2026, from [Link]

-

Isolation, Screening and Identification of Soil Bacteria Capable of Degrading Pesticide. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

- Lin, C. H., Lerch, R. N., Garrett, H. E., & George, M. F. (2011). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. Journal of agricultural and food chemistry, 59(13), 7045–7051.

-

PROPIONIC ACID METABOLISM: MECHANISM OF THE METHYLMALONYL ISOMERASE REACTION AND THE REDUCTION OF ACRYLYL COENZYME A TO PROPIONYL COENZYME A IN PROPIONIBACTERIA - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

-

Propionic acid. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

-

Rapid LCMS Analysis of Common Pesticides/Herbicides - Shimadzu Scientific Instruments. (n.d.). Retrieved January 28, 2026, from [Link]

-

Isolation of Glyphosate-Resistant Bacterial Strains to Improve the Growth of Maize and Degrade Glyphosate under Axenic Condition - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

-

Development of an LC-MS/MS Method for Non-Invasive Biomonitoring of Neonicotinoid and Systemic Herbicide Pesticide Residues in Bat Hair - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

- El Fantroussi, S., et al. (1999). Enrichment and Molecular Characterization of a Bacterial Culture That Degrades Methoxy-Methyl Urea Herbicides and Their Aniline Derivatives. Applied and Environmental Microbiology, 65(7), 2943-2950.

-

Propionyl-CoA Oxidation | Biochemistry - YouTube. (n.d.). Retrieved January 28, 2026, from [Link]

-

Beta Oxidation of Fatty Acids | Degradation of Saturated Fatty Acids - YouTube. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of 2,4,5-trichlorophenol by the lignin-degrading basidiomycete Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation of 2,4,6-Trichlorophenol by Phanerochaete chrysosporium: Involvement of Reductive Dechlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Propionic acid - Wikipedia [en.wikipedia.org]

- 10. Propionyl-CoA - Wikipedia [en.wikipedia.org]

Technical Guide: Stereochemical Dynamics and Biological Activity of Fenoprop

Executive Summary

Fenoprop (Silvex; 2,4,5-trichlorophenoxypropionic acid) represents a critical case study in the stereoselectivity of phenoxy herbicides. While largely phased out of commercial use due to regulatory bans involving dioxin contaminants, it remains a model compound for understanding chiral inversion and auxin-mimetic signaling in pharmacology and environmental toxicology.

This guide addresses the distinct biological behaviors of Fenoprop’s (R)- and (S)-enantiomers, providing researchers with actionable protocols for enantioselective separation and a mechanistic understanding of its interaction with the TIR1 ubiquitin-ligase complex.

Part 1: Stereochemical Fundamentals

Fenoprop belongs to the 2-arylpropionic acid class (structurally similar to "profen" NSAIDs). The molecule possesses a single chiral center at the

The Enantiomeric Dichotomy[1]

-

Active Isomer: (R)-(+)-Fenoprop . This enantiomer spatially mimics the native plant hormone Indole-3-Acetic Acid (IAA). The stereochemistry at the

-position allows the carboxylate group and the aromatic ring to align precisely within the auxin-binding pocket of the receptor. -

Inactive/Pro-active Isomer: (S)-(-)-Fenoprop . This enantiomer is sterically hindered from effective receptor binding. However, it is not biologically inert; it serves as a reservoir for the active form through biotic chiral inversion (discussed in Part 4).

| Feature | (R)-Fenoprop | (S)-Fenoprop |

| Configuration | Rectus (Right) | Sinister (Left) |

| Auxin Activity | High (Potent Agonist) | Negligible (Weak/Null) |

| Environmental Fate | Preferential degradation | Chiral inversion to (R)-form |

| Toxicity | High (Target specific) | Lower (until inversion) |

Part 2: Mechanism of Action (The Auxin Pathway)

Fenoprop functions as a "molecular glue." Unlike traditional ligand-receptor models where a drug activates a receptor directly, Fenoprop stabilizes the interaction between the TIR1 F-box protein (part of the SCF E3 ubiquitin ligase complex) and Aux/IAA transcriptional repressors .

The Signaling Cascade

-

Binding: (R)-Fenoprop occupies the hydrophobic pocket of TIR1.

-

Recruitment: The drug creates a high-affinity surface that recruits Aux/IAA proteins.

-

Ubiquitination: The SCF complex ubiquitinates the Aux/IAA repressor.

-

Degradation: The 26S Proteasome destroys the repressor.

-

Gene Activation: With the repressor removed, ARF (Auxin Response Factors) transcription factors initiate uncontrolled gene expression, leading to chaotic growth and cell death.

Visualization: TIR1-Mediated Signaling

Figure 1: The molecular mechanism of Fenoprop-induced toxicity via the SCF^TIR1 ubiquitin-ligase pathway.

Part 3: Enantioselective Analytical Protocol

Separating Fenoprop enantiomers requires Chiral Stationary Phases (CSPs).[1] Standard C18 columns cannot resolve these isomers. The following protocol utilizes a Polysaccharide-based CSP , which is the industry standard for phenoxy acid herbicides.

Protocol: Chiral HPLC Separation

Objective: Baseline resolution (

1. Reagents & Equipment

-

Column: Lux Cellulose-3 (Cellulose tris(4-methylbenzoate)) or Chiralcel OJ-H.

-

Why: These columns form inclusion complexes and hydrogen bonds specific to the propionic acid side chain.

-

-

Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v/v).

-

Why TFA? Acidification is critical. It suppresses the ionization of the carboxylic acid group (

), ensuring the molecule remains neutral. Ionized phenoxy acids interact poorly with polysaccharide CSPs, leading to peak tailing.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm or 280 nm.

2. Sample Preparation (Soil/Water Matrix)

-

Extraction: Acidify sample to pH 2.0 (using HCl) to protonate Fenoprop.

-

LLE: Extract with Dichloromethane (DCM) x 3.

-

Drying: Evaporate DCM under nitrogen stream.

-

Reconstitution: Dissolve residue in Mobile Phase (n-Hexane/IPA). Do not use methanol if using Normal Phase mode, as it can disrupt column equilibrium.

3. System Suitability Criteria

-

Resolution (

): > 1.5 -

Tailing Factor: < 1.2 (If higher, increase TFA concentration slightly, up to 0.2%).

Visualization: Analytical Workflow

Figure 2: Step-by-step workflow for the extraction and enantioselective analysis of Fenoprop.

Part 4: Environmental Fate & Chiral Inversion

Understanding the "Chiral Switch" is vital for risk assessment. In sterile environments, Fenoprop enantiomers are stable. However, in biologically active soils, a unidirectional inversion occurs.

The Mechanism of Biotic Inversion

Microbial populations (bacteria/fungi) possess isomerases that convert the inactive (S)-isomer into the active (R)-isomer. This follows a specific pathway:

-

Activation: (S)-Fenoprop is converted to a Thioester (S-Fenoprop-CoA).

-

Epimerization: An epimerase enzyme abstracts the

-proton, creating a planar intermediate, which is then re-protonated to form the (R)-configuration. -

Hydrolysis: The CoA group is removed, releasing free (R)-Fenoprop.

Implication: A "racemic" spill of Fenoprop becomes more toxic over time as the inactive 50% is converted into the active herbicide.

References

-

Buser, H. R., & Müller, M. D. (1997). Conversion of various phenoxyalkanoic acid herbicides in soil to their respective ester and acid enantiomers. Environmental Science & Technology. Link

-

Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. Link

-

Müller, M. D., & Buser, H. R. (1997). Environmental behavior of acetamide pesticide stereoisomers. Environmental Science & Technology. Link

-

Garrison, A. W., et al. (1996). The enantioselective nature of chiral pesticides. Environmental Science & Technology. Link

-

Kelley, L. A., & Riechers, D. E. (2007). Recent advances in auxin biology and herbicide resistance research. Pesticide Biochemistry and Physiology. Link

Sources

An In-depth Technical Guide to the Synthesis of 3-(2,4,5-Trichlorophenoxy)propanoic Acid

This document provides a comprehensive scientific overview of the synthesis of 3-(2,4,5-Trichlorophenoxy)propanoic acid, a compound historically known as Fenoprop or Silvex.[1][2] This guide is intended for researchers and professionals in chemistry and drug development, detailing the core chemical principles, reaction mechanisms, and a conceptual laboratory-scale protocol. The narrative emphasizes the causality behind procedural choices and integrates critical safety and historical context.

Introduction and Strategic Overview

3-(2,4,5-Trichlorophenoxy)propanoic acid is a chlorophenoxy herbicide that functions as a synthetic auxin, a type of plant growth regulator.[1][2] By mimicking the natural plant hormone indoleacetic acid (IAA), it induces rapid and uncontrolled cell growth in broadleaf plants, ultimately leading to their demise.[2] Historically, it was used extensively in agriculture and land management.[1] However, its use has been discontinued and banned in many countries, including the United States since 1985, primarily due to health and environmental concerns.[1][2] These concerns are largely associated with the contamination of the herbicide with the highly toxic and carcinogenic compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during the manufacturing of its precursor, 2,4,5-trichlorophenol.[1][3]

The most direct and industrially relevant synthetic route to 3-(2,4,5-Trichlorophenoxy)propanoic acid is via the Williamson ether synthesis .[4][5] This classic organic reaction involves the coupling of a deprotonated alcohol (an alkoxide) with an organohalide. In this specific application, the synthesis proceeds by reacting the sodium or potassium salt of 2,4,5-trichlorophenol with a suitable 3-carbon acid moiety containing a leaving group.

Core Synthesis Pathway: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][5] The overall transformation can be conceptualized in two primary stages:

-

Formation of the Nucleophile: Deprotonation of the weakly acidic 2,4,5-trichlorophenol using a strong base to form the highly reactive 2,4,5-trichlorophenoxide anion.

-

Nucleophilic Attack: The phenoxide anion acts as a potent nucleophile, attacking an electrophilic carbon atom on a propanoic acid derivative, displacing a halide leaving group to form the ether linkage.

The choice of reactants is critical for maximizing yield and minimizing side reactions. For this synthesis, the key starting materials are 2,4,5-trichlorophenol and a derivative of propanoic acid, such as 3-chloropropanoic acid or its corresponding ester.

Mechanistic Insights: An SN2 Reaction

The cornerstone of this synthesis is the SN2 reaction.[4] The 2,4,5-trichlorophenoxide ion, generated in situ, attacks the carbon atom bearing the leaving group (e.g., a chlorine atom) from the backside. This concerted mechanism, where the new carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks, is highly effective with primary alkyl halides.[4] Using a secondary or tertiary halide would risk promoting a competing elimination reaction, which is not a concern with the primary halide on the propanoic acid side chain.

Sources

Spectroscopic data (IR, NMR, Mass Spec) for 3-(2,4,5-Trichlorophenoxy)propanoic acid.

A Comprehensive Spectroscopic Guide to 3-(2,4,5-Trichlorophenoxy)propanoic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(2,4,5-Trichlorophenoxy)propanoic acid, a compound of significant interest in environmental and chemical research. Known commercially as Fenoprop or Silvex, its structural elucidation is paramount for its identification and quantification.[1][2] This document serves as a key resource for researchers, scientists, and professionals in drug development, offering a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is the foundation of its chemical behavior. For 3-(2,4,5-Trichlorophenoxy)propanoic acid, with the molecular formula C₉H₇Cl₃O₃, spectroscopic techniques provide a non-destructive window into its atomic and molecular framework.[3] Each method—IR, NMR, and MS—offers a unique piece of the structural puzzle. IR spectroscopy identifies the functional groups present, NMR spectroscopy maps the connectivity of carbon and hydrogen atoms, and mass spectrometry determines the molecular weight and provides clues to the molecular formula and fragmentation patterns.

Figure 1: Chemical structure of 3-(2,4,5-Trichlorophenoxy)propanoic acid.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a cornerstone technique for the identification of functional groups. The IR spectrum of 3-(2,4,5-Trichlorophenoxy)propanoic acid is characterized by distinct absorption bands that correspond to the vibrations of its specific chemical bonds. The causality behind experimental choices in IR analysis lies in isolating these characteristic vibrations to confirm the presence of key molecular components like the carboxylic acid and the trichlorinated aromatic ether.

Key IR Absorption Bands: The analysis hinges on identifying the following key signals:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak typically appears around 1700-1725 cm⁻¹. This intense absorption is indicative of the carbonyl group in the carboxylic acid.

-

C-O-C Stretch (Ether): The ether linkage connecting the aromatic ring and the propanoic acid moiety gives rise to stretching vibrations in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

-

Aromatic C=C Stretches: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.

-

C-Cl Stretch: The presence of chlorine atoms on the aromatic ring will produce strong absorption bands in the fingerprint region, typically around 1000-1100 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Sharp, Strong |

| Ether | C-O-C Asymmetric Stretch | 1200 - 1300 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aryl Halide | C-Cl Stretch | 1000 - 1100 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen skeleton of a molecule. The trustworthiness of NMR data is exceptionally high, as chemical shifts and coupling constants are highly reproducible and directly correlate to the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the different chemical environments of hydrogen atoms. For 3-(2,4,5-Trichlorophenoxy)propanoic acid, we anticipate five distinct signals.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically between 10-13 ppm. This proton is readily exchangeable with deuterium oxide (D₂O), causing the signal to disappear upon shaking the sample with D₂O, a key validation step.

-

Aromatic Protons (-ArH): The two protons on the trichlorinated benzene ring are in different environments and should appear as two distinct singlets (or narrow doublets if long-range coupling is resolved) in the aromatic region (δ 7.0-7.8 ppm).

-

Methine Proton (-O-CH-): This proton is adjacent to both an oxygen atom and the chiral center, resulting in a quartet signal due to coupling with the three methyl protons. Its position will be in the δ 4.5-5.0 ppm range.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a doublet, coupled to the single methine proton, in the δ 1.6-1.8 ppm region.[4][5]

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | ~11.3 | Broad Singlet | 1H |

| Aromatic H | ~7.5 | Singlet | 1H |

| Aromatic H | ~7.1 | Singlet | 1H |

| -O-CH- | ~4.8 | Quartet | 1H |

| -CH₃ | ~1.7 | Doublet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Nine distinct signals are expected for 3-(2,4,5-Trichlorophenoxy)propanoic acid.

-

Carbonyl Carbon (-C=O): This carbon is the most deshielded and will appear far downfield, typically in the δ 170-175 ppm range.

-

Aromatic Carbons: Six distinct signals are expected in the δ 115-155 ppm range. Carbons bonded to oxygen or chlorine will be further downfield.

-

Methine Carbon (-O-CH-): The carbon atom of the methine group, being attached to an oxygen atom, will be found in the δ 70-75 ppm region.

-

Methyl Carbon (-CH₃): The methyl carbon will appear furthest upfield, typically in the δ 15-20 ppm range.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -C=O | 170 - 175 |

| Aromatic C-O | 150 - 155 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-H | 115 - 125 |

| -O-CH- | 70 - 75 |

| -CH₃ | 15 - 20 |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which helps in confirming the structure. The technique is self-validating through the characteristic isotopic patterns of elements like chlorine.

For 3-(2,4,5-Trichlorophenoxy)propanoic acid (MW ≈ 269.5 g/mol ), the molecular ion peak [M]⁺ will appear as a characteristic cluster due to the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl). The presence of three chlorine atoms will result in a distinctive M, M+2, M+4, and M+6 pattern. In negative ion mode (LC-ESI-QTOF), the precursor ion is observed at m/z 266.9388, corresponding to the [M-H]⁻ species.[1]

Key Fragmentation Pathways: The fragmentation pattern provides authoritative grounding for the proposed structure. Common fragmentation points include the ether linkage and the carboxylic acid group.

Figure 2: Proposed mass spectrometry fragmentation pathway for 3-(2,4,5-Trichlorophenoxy)propanoic acid.

Summary of Key Ions: GC-MS analysis reveals several key fragments that are instrumental in structural confirmation.[1]

| m/z | Proposed Fragment | Significance |

| 269/271/273/275 | [C₉H₇Cl₃O₃]⁺ | Molecular Ion (M⁺) |

| 196/198/200 | [C₆H₂Cl₃O]⁺ | Trichlorophenoxy cation |

| 110 | - | Further fragmentation product |

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential.

Infrared Spectroscopy Protocol

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Instrument Setup: An FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (H₂O, CO₂).

-

Data Acquisition: A background spectrum of the KBr pellet is recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrument Tuning: The NMR spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei. The magnetic field is shimmed to optimize homogeneity.

-

Data Acquisition: Standard pulse sequences are used to acquire the Free Induction Decay (FID). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: The FID is Fourier transformed, phased, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are referenced to the internal standard.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or methanol). For improved volatility, the carboxylic acid may be derivatized (e.g., to its trimethylsilyl ester).[6]

-

Chromatographic Separation: The sample solution is injected into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI).

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

References

-

PubChem. (n.d.). Fenoprop. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Fenoprop. Retrieved from [Link]

-

Chem-Supply. (n.d.). 2-(2-CHLOROPHENOXY)PROPIONIC ACID(25140-86-7) 1H NMR spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,4,5-Trichlorophenoxy)propionic acid trimethylsilyl ester. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenoprop - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. 2-(2-CHLOROPHENOXY)PROPIONIC ACID(25140-86-7) 1H NMR [m.chemicalbook.com]

- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-(2,4,5-Trichlorophenoxy)propionic acid trimethylsilyl ester | C12H15Cl3O3Si | CID 91696399 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of Fenoprop: A Comprehensive Technical Guide for Researchers

Introduction: Understanding the Significance of Fenoprop's Solubility

Fenoprop, known chemically as 2-(2,4,5-trichlorophenoxy)propanoic acid, is a synthetic auxin herbicide belonging to the phenoxypropionic acid class.[1] Historically used for the control of woody plants and broad-leaved weeds, its efficacy and environmental fate are intrinsically linked to its solubility characteristics.[2] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility in both aqueous and organic media is paramount. Solubility dictates bioavailability, informs formulation strategies, governs environmental transport and partitioning, and is a critical parameter in the development of analytical and toxicological assays.

This technical guide provides an in-depth exploration of the solubility of Fenoprop. Moving beyond a simple tabulation of data, this document elucidates the physicochemical principles governing its solubility, offers detailed, field-proven protocols for its determination, and presents a consolidated view of its behavior across a spectrum of relevant solvents.

Physicochemical Properties Governing Fenoprop Solubility

The solubility of Fenoprop is a direct consequence of its molecular structure. Key properties that dictate its behavior in different solvent environments are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇Cl₃O₃ | [3] |

| Molar Mass | 269.51 g/mol | [1] |

| Melting Point | 179-181 °C | [4] |

| pKa | 2.84 | [1] |

| logP (Octanol-Water Partition Coefficient) | 3.8 | [1] |

Fenoprop possesses a dichotomous chemical nature. The chlorinated aromatic ring provides a significant nonpolar, hydrophobic character. Conversely, the propanoic acid group, with its carboxylic acid functional group, introduces polarity and the capacity for hydrogen bonding.[5] This carboxylic acid group is the dominant factor in its aqueous solubility, particularly its dependence on pH.

The Critical Role of pKa in Aqueous Solubility

Fenoprop is a weak acid with a pKa of 2.84.[1] The pKa is the pH at which the compound exists in equal proportions of its ionized (deprotonated) and non-ionized (protonated) forms.[6] This equilibrium is the single most important factor controlling Fenoprop's solubility in water.

-

At pH values below the pKa (pH < 2.84): The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar and thus exhibits significantly lower water solubility.[7][8]

-

At pH values above the pKa (pH > 2.84): The carboxylic acid group is predominantly in its ionized, deprotonated form (-COO⁻), existing as the fenoprop anion. This charged species is significantly more polar and interacts more favorably with polar water molecules, leading to a substantial increase in aqueous solubility.[8][9]

This relationship underscores the necessity of specifying pH when reporting aqueous solubility data for ionizable compounds like Fenoprop. The pH-partition theory explains that the non-ionized form is more lipid-soluble and better able to cross biological membranes, while the ionized form is more water-soluble.[7][8]

Quantitative Solubility Data

The following tables summarize the reported solubility of Fenoprop in various aqueous and organic solvents. It is crucial to note the temperature at which these measurements were made, as solubility is temperature-dependent.

Table 1: Solubility of Fenoprop in Aqueous and Organic Solvents

| Solvent | Solvent Type | Temperature (°C) | Solubility | Source |

| Water | Polar Protic | 25 | 71 mg/L | [2] |

| Water | Polar Protic | 20 | 140 mg/L (at pH 7) | [4] |

| Acetone | Polar Aprotic | 25 | 180 g/kg (~18%) | [4] |

| Methanol | Polar Protic | 25 | 134 g/kg (~13.4%) | [4] |

| Diethyl Ether | "Borderline" Aprotic | 25 | 98 g/kg (~9.8%) | [4] |

| Heptane | Nonpolar | 25 | 0.86 g/kg (~0.086%) | [4] |

| Benzene | Nonpolar | 25 | 1.6 g/L (0.16%) | [4] |

| Carbon Tetrachloride | Nonpolar | 25 | 0.24 g/L (0.024%) | [4] |

| Lower Alcohols | Polar Protic | Not Specified | Soluble | [4] |

| Aromatic Hydrocarbons | Nonpolar | Not Specified | Insoluble | [4] |

| Chlorinated Hydrocarbons | Nonpolar | Not Specified | Insoluble | [4] |

| DMSO | Polar Aprotic | Not Specified | Soluble | [10] |

Interpretation of Solubility Data

The data in Table 1 aligns with fundamental chemical principles. The "like dissolves like" rule is a guiding principle for understanding solubility.[11]

-

Polar Solvents: Fenoprop exhibits high solubility in polar aprotic solvents like acetone and polar protic solvents like methanol and other lower alcohols.[4][11] These solvents can engage in dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding with Fenoprop's carboxylic acid group.[12]

-

Nonpolar Solvents: Solubility drops dramatically in nonpolar solvents such as heptane, benzene, and carbon tetrachloride.[4] While the nonpolar chlorinated aromatic ring of Fenoprop has some affinity for these solvents, the highly polar carboxylic acid group is energetically unfavorable in a nonpolar environment, limiting overall solubility.

-

Aqueous Solubility: The moderate but limited solubility in water (at or near neutral pH) reflects the molecule's dual character. The large, hydrophobic chlorinated ring counteracts the hydrophilic nature of the carboxylic acid group. As discussed, this solubility is highly dependent on pH.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data relies on robust experimental design. The following protocols are based on established methodologies suitable for a compound with Fenoprop's characteristics.

Protocol for Aqueous Solubility: The Flask Method (Adapted from OECD Guideline 105)

The Flask Method is the recommended procedure for substances with a solubility above 10⁻² g/L, making it ideal for Fenoprop.[10][13] The core principle is to create a saturated solution in equilibrium with the solid solute and then measure the concentration in the aqueous phase.

Rationale: This method ensures that thermodynamic equilibrium is reached between the dissolved and undissolved solute, providing a true measure of saturation solubility. Using multiple time points for sampling confirms that equilibrium has been established.[14]

Step-by-Step Methodology:

-

Preliminary Test:

-

Add approximately 0.1 g of Fenoprop to a 10 mL glass-stoppered flask.

-

Add water in stepwise volumes (e.g., 1 mL, 2 mL, 5 mL, 10 mL), shaking vigorously for 10 minutes after each addition.

-

Observe for complete dissolution. This test provides a rough estimate of the solubility to inform the definitive experiment.

-

-

Definitive Test (Equilibration):

-

Prepare three glass flasks with stoppers.

-

Add an excess amount of solid Fenoprop to each flask (e.g., 5-fold the estimated amount needed for saturation) to ensure a solid phase remains at equilibrium.

-

Add a known volume of the desired aqueous medium (e.g., deionized water, buffer of a specific pH) to each flask.

-

Place the sealed flasks in a constant temperature shaker bath, preferably at 20 ± 0.5 °C or 25 ± 0.5 °C.[13] Agitate the flasks. A preliminary equilibration at a slightly higher temperature (e.g., 30°C) for 24 hours followed by re-equilibration at the target temperature can accelerate saturation.[14]

-

-

Sampling and Phase Separation:

-

Stop agitation at predetermined time intervals (e.g., 24, 48, and 72 hours). Allow the flasks to stand at the test temperature to let the solid settle.

-

At each time point, withdraw an aliquot from the clear supernatant.

-

It is critical to separate the aqueous phase from any undissolved solid. This is best achieved by centrifugation of the sample at the test temperature.[14] Filtration may be used, but care must be taken to avoid adsorption of the solute onto the filter material.

-

-

Analysis:

-

Determine the concentration of Fenoprop in each aqueous sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Equilibrium is confirmed when the concentration values from at least the last two sampling points are consistent within the expected analytical variability (e.g., ± 5%).[14]

-

-

Reporting:

-

Report the final solubility as the average of the consistent concentration measurements.

-

Crucially, report the test temperature and the pH of the aqueous solution at the end of the experiment.[10]

-

Protocol for Organic Solvent Solubility: Isothermal Saturation Method

This method is a reliable approach for determining the solubility of a compound in non-aqueous solvents. It follows the same core principle as the Flask Method.[15]

Rationale: The choice of organic solvents for testing is guided by the need to understand a compound's behavior in various chemical environments, from polar to nonpolar. This is critical for applications such as reaction chemistry, purification (crystallization), and formulation of non-aqueous products.[16][17]

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of organic solvents representing different polarity classes (e.g., polar protic: methanol; polar aprotic: acetone, DMSO; nonpolar: heptane, toluene).[11]

-

Equilibration:

-

In a series of screw-capped glass vials, add an excess amount of solid Fenoprop.

-

Add a known volume of the respective organic solvent to each vial. Seal tightly to prevent solvent evaporation.[15]

-

Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant. Centrifugation is the preferred method to ensure complete removal of solid particles.

-

-

Analysis:

-

Accurately dilute the aliquot with the same solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of Fenoprop using a suitable and validated method (e.g., HPLC, GC, or UV-Vis spectrophotometry if a calibration curve is established).

-

-

Calculation and Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or g/100g of solvent).

-

Report the solubility value for each solvent along with the specific temperature of the experiment.

-

Conclusion and Field Insights

The solubility of Fenoprop is a multifaceted characteristic governed by its distinct molecular structure. It is highly soluble in polar organic solvents, sparingly soluble in nonpolar organic solvents, and exhibits a critical pH-dependent solubility in aqueous systems. For researchers, this means that in acidic aqueous environments (pH < 2.84), Fenoprop will be less mobile and more likely to partition into organic phases or soils. Conversely, in neutral to alkaline waters, its increased solubility will enhance its mobility in the aqueous phase.

When performing solubility studies, meticulous attention to temperature control, achieving true equilibrium, and precise phase separation are non-negotiable for generating high-quality, reliable data. The protocols outlined in this guide provide a robust framework for such investigations. This fundamental understanding of Fenoprop's solubility is the cornerstone for developing effective formulations, predicting environmental behavior, and designing accurate analytical methodologies.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.

-

Green, J.M. and Hale, T. (2005), Increasing the Biological Activity of Weak Acid Herbicides by Increasing and Decreasing the pH of the Spray Mixture. ResearchGate.

-

Scribd (n.d.), Procedure For Determining Solubility of Organic Compounds.

-

Phytosafe (n.d.), OECD 105.

-

National Center for Biotechnology Information (n.d.), Fenoprop. PubChem Compound Summary for CID 7158.

-

National Institute of Standards and Technology (n.d.), Fenoprop. NIST Chemistry WebBook.

-

Benchchem (n.d.), Solubility of Solvent Blue 35 in organic solvents.

-

University of California, Davis (n.d.), EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

OECD iLibrary (n.d.), Test No. 105: Water Solubility.

-

Wikipedia (n.d.), Fenoprop.

-

Prat, D., Hayler, J., & Wells, A. (2014), A survey of solvent selection guides. Green Chemistry, 16(10), 4546-4551. ACS Publications.

-

Chemistry Steps (n.d.), Solubility of Organic Compounds.

-

PubChem (n.d.), Fenoprop.

-

Prevent Cancer Now (2007), B7-1.0 FENOPROP.

-

Regulations.gov (2018), MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

-

Legislation.gov.uk (n.d.), a.6. water solubility.

-

Avdeef, A. (2023), Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega.

-

OECD (n.d.), Test No. 105: Water Solubility.

-

ICCVAM (2003), ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

-

SlideShare (n.d.), PH and Solvent Effect on Drug Solubility.

-

ACS Green Chemistry Institute (n.d.), What Factors Are Taken Into Consideration When Selecting a Solvent?.

-

Cayman Chemical (n.d.), Solubility Factors When Choosing a Solvent.

-

ResearchGate (2021), What is the most suitable organic solvent for pesticide residue stock solution preparation?.

-

Pion Inc. (2023), What is pKa and how is it used in drug development?.

-

Deranged Physiology (2023), Factors which determine the lipid solubility of drugs.

-

Cheméo (n.d.), Fenoprop.

-

Master Organic Chemistry (2012), Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

-

Chemistry Steps (n.d.), Polar Protic and Polar Aprotic Solvents.

Sources

- 1. Fenoprop - Wikipedia [en.wikipedia.org]

- 2. preventcancernow.ca [preventcancernow.ca]

- 3. Fenoprop [webbook.nist.gov]

- 4. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. What is pKa and how is it used in drug development? [pion-inc.com]

- 7. researchgate.net [researchgate.net]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. legislation.gov.uk [legislation.gov.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 13. oecd.org [oecd.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

An In-depth Technical Guide to 3-(2,4,5-Trichlorophenoxy)propanoic Acid (Fenoprop/Silvex)

For Researchers, Scientists, and Drug Development Professionals

Abstract